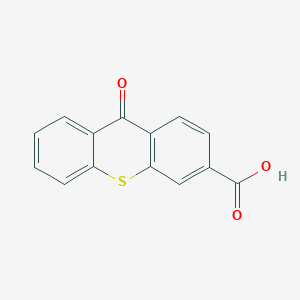

9-oxo-9H-thioxanthene-3-carboxylic acid

Vue d'ensemble

Description

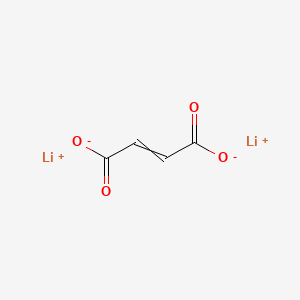

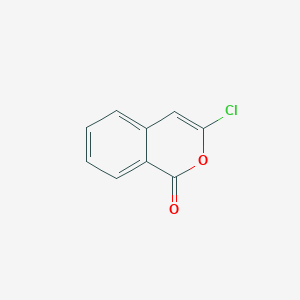

9-oxo-9H-thioxanthene-3-carboxylic acid is a chemical compound with the molecular formula C14H8O3S . It has a molecular weight of 256.28 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid involves a reaction with dihydrogen peroxide and acetic acid . A mixture of thioxanthone-3-carboxylic acid, acetic acid, and 30% hydrogen peroxide is boiled under reflux for 15 hours. The mixture is then filtered while hot and allowed to cool. The product crystallizes out slowly and is filtered off and dried at 110°C .Molecular Structure Analysis

The InChI code for 9-oxo-9H-thioxanthene-3-carboxylic acid is1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) . Physical And Chemical Properties Analysis

9-oxo-9H-thioxanthene-3-carboxylic acid has a melting point of 302-304°C . It is stored at room temperature .Applications De Recherche Scientifique

Photosensitization Properties

9-oxo-9H-thioxanthene-3-carboxylic acid and its derivatives exhibit remarkable properties as photosensitizers. These compounds have been found to possess unique characteristics like liquid aggregation form, water solubility, solubility in lipophilic organic solvents and polymers, and bathochromic shifts of absorption wavelengths (Fischer, 1991).

Polymer Synthesis and Characterization

This compound has also been used in the synthesis of polymers. For example, it has been involved in the preparation of polymethyl methacrylate (PMMA) hybrid networks. These networks, formed in the presence of 9-oxo-9H-thioxanthene-3-carboxylic acid derivatives, exhibit improved thermal stability and robustness (Batibay et al., 2020).

Computational Studies on Energetics and Reactivity

Computational studies have been conducted to understand the energetics and reactivity of thioxanthene derivatives, including those with carboxyl and carboxamide functional groups. These studies contribute to the understanding of the electronic properties and molecular structures of these compounds (Freitas et al., 2013).

Photorefractive Composites

9-oxo-9H-thioxanthene-3-carboxylic acid derivatives have been used in the creation of photorefractive composites. These composites have applications in electronic devices, showing potential in fields like optoelectronics and photonics (Okamoto et al., 1999).

Photocatalytic Applications

Furthermore, thioxanthene derivatives have been utilized in photocatalytic applications, particularly in the selective oxidation of organic sulfides. This has implications for chemical transformation and degradation of toxic organics, contributing to environmental sustainability and green chemistry practices (Ma et al., 2020).

Safety and Hazards

The safety information for 9-oxo-9H-thioxanthene-3-carboxylic acid indicates that it is a warning substance with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propriétés

IUPAC Name |

9-oxothioxanthene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVCRNNWZSTKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442175 | |

| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-9H-thioxanthene-3-carboxylic acid | |

CAS RN |

51762-88-0 | |

| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethan-1-ol](/img/structure/B3053109.png)

![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)